molecular formula C33H34FN3O6 B11189806 Ethyl 4-{[butyl(2-{[(4-fluorophenyl)methyl][(4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)carbamoyl]amino}benzoate CAS No. 5972-89-4

Ethyl 4-{[butyl(2-{[(4-fluorophenyl)methyl][(4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)carbamoyl]amino}benzoate

Cat. No.: B11189806
CAS No.: 5972-89-4
M. Wt: 587.6 g/mol
InChI Key: AUPIAVSLNVFJNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[BUTYL({[(4-FLUOROPHENYL)METHYL][(4-OXO-4H-CHROMEN-3-YL)METHYL]CARBAMOYL}METHYL)CARBAMOYL]AMINO}BENZOATE involves multiple steps, including the formation of intermediate compounds. The key steps typically involve:

    Formation of the chromenyl intermediate: This step involves the reaction of appropriate starting materials under specific conditions to form the chromenyl moiety.

    Introduction of the fluorophenyl group: This step involves the coupling of the fluorophenyl group to the intermediate compound.

    Formation of the final product: The final step involves the coupling of the chromenyl and fluorophenyl intermediates with the benzoate group under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[BUTYL({[(4-FLUOROPHENYL)METHYL][(4-OXO-4H-CHROMEN-3-YL)METHYL]CARBAMOYL}METHYL)CARBAMOYL]AMINO}BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with modified functional groups, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: The compound may be investigated for its potential therapeutic properties, including its effects on specific molecular targets and pathways.

    Industry: The compound may have applications in the development of new materials and products, such as pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-{[BUTYL({[(4-FLUOROPHENYL)METHYL][(4-OXO-4H-CHROMEN-3-YL)METHYL]CARBAMOYL}METHYL)CARBAMOYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

ETHYL 4-{[BUTYL({[(4-FLUOROPHENYL)METHYL][(4-OXO-4H-CHROMEN-3-YL)METHYL]CARBAMOYL}METHYL)CARBAMOYL]AMINO}BENZOATE can be compared with other similar compounds, such as:

Properties

CAS No.

5972-89-4

Molecular Formula

C33H34FN3O6

Molecular Weight

587.6 g/mol

IUPAC Name

ethyl 4-[[butyl-[2-[(4-fluorophenyl)methyl-[(4-oxochromen-3-yl)methyl]amino]-2-oxoethyl]carbamoyl]amino]benzoate

InChI

InChI=1S/C33H34FN3O6/c1-3-5-18-36(33(41)35-27-16-12-24(13-17-27)32(40)42-4-2)21-30(38)37(19-23-10-14-26(34)15-11-23)20-25-22-43-29-9-7-6-8-28(29)31(25)39/h6-17,22H,3-5,18-21H2,1-2H3,(H,35,41)

InChI Key

AUPIAVSLNVFJNE-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC(=O)N(CC1=CC=C(C=C1)F)CC2=COC3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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